molecular formula C15H18N4O2 B6136972 1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide

1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide

Cat. No.: B6136972
M. Wt: 286.33 g/mol
InChI Key: BADVXGWNBAOQRP-UHFFFAOYSA-N
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Description

1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The unique structure of this compound, which includes both an indazole and a piperidine moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide typically involves the formation of the indazole ring followed by the attachment of the piperidine moiety. One common method for synthesizing indazoles is through the Cu(OAc)2-catalyzed reaction, which involves the formation of an N–N bond using oxygen as the terminal oxidant . The piperidine moiety can be introduced through various cyclization reactions, including hydrogenation and cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole or piperidine moieties.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as Cu(OAc)2 and AgNO3 .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The piperidine moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide is unique due to its combined indazole and piperidine structure, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential medicinal properties make it a valuable compound for scientific research.

Properties

IUPAC Name

1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c16-15(21)10-4-3-7-19(9-10)14(20)8-13-11-5-1-2-6-12(11)17-18-13/h1-2,5-6,10H,3-4,7-9H2,(H2,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVXGWNBAOQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=C3C=CC=CC3=NN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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